N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE
Description
N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an aminosulfonyl group, a methoxyphenyl group, and an acrylamide moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-methyl-5-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-3-9-15(24(18,21)22)11-16(12)19-17(20)10-6-13-4-7-14(23-2)8-5-13/h3-11H,1-2H3,(H,19,20)(H2,18,21,22)/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNSENCYKDUTCK-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE typically involves the following steps:
Formation of the Aminosulfonyl Intermediate: The initial step involves the introduction of the aminosulfonyl group onto a suitable aromatic precursor. This can be achieved through sulfonation followed by amination.
Coupling with Methoxyphenyl Group: The intermediate is then coupled with a methoxyphenyl derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Acrylamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nature of the substituents
Scientific Research Applications
N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE can be compared with other similar compounds, such as:
N-[5-(aminosulfonyl)-2-methoxyphenyl]acetamide: Shares similar functional groups but differs in the presence of the acrylamide moiety.
N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide: Contains additional heterocyclic rings and different substitution patterns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
